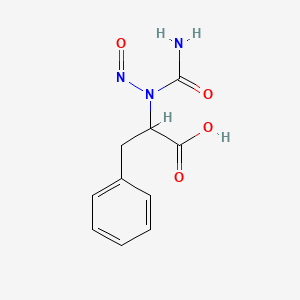
Alanine, N-carbamoyl-N-nitroso-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, N-carbamoyl-N-nitroso-3-phenyl- is a compound with the molecular formula C10H11N3O4 and a molecular weight of 237.24 g/mol It is a derivative of alanine, an amino acid, and contains both carbamoyl and nitroso functional groups
Métodos De Preparación
The synthesis of Alanine, N-carbamoyl-N-nitroso-3-phenyl- involves several steps One common method includes the protection of the amino group of alanine using a tert-butyl carbamate (Boc) groupThe final step involves the deprotection of the Boc group to yield the desired compound .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. Reaction conditions typically include controlled temperatures and pH levels to ensure the stability of the intermediate and final products.
Análisis De Reacciones Químicas
Alanine, N-carbamoyl-N-nitroso-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitro compounds, amines, and substituted carbamoyl derivatives .
Aplicaciones Científicas De Investigación
Alanine, N-carbamoyl-N-nitroso-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Alanine, N-carbamoyl-N-nitroso-3-phenyl- involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound can also generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress and damage in cells .
Comparación Con Compuestos Similares
Alanine, N-carbamoyl-N-nitroso-3-phenyl- can be compared with other nitroso and carbamoyl derivatives:
N-Nitrosodimethylamine: A simpler nitroso compound known for its carcinogenic properties.
N-Carbamoyl-β-alanine: A similar compound with a carbamoyl group but lacking the nitroso group.
N-Nitroso-N-methylurea: Another nitroso compound used in cancer research for its mutagenic effects
The uniqueness of Alanine, N-carbamoyl-N-nitroso-3-phenyl- lies in its combination of both nitroso and carbamoyl groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
67792-90-9 |
|---|---|
Fórmula molecular |
C10H11N3O4 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
2-[carbamoyl(nitroso)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H11N3O4/c11-10(16)13(12-17)8(9(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,16)(H,14,15) |
Clave InChI |
OLRGOQHCUKOIAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)N(C(=O)N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



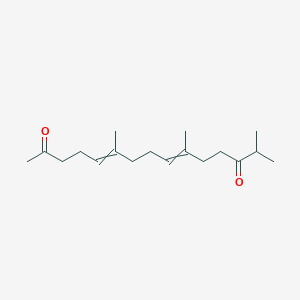

![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
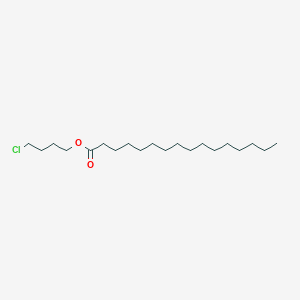
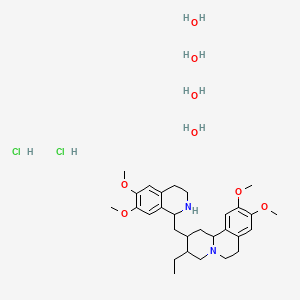


![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)
![Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-](/img/structure/B14467133.png)

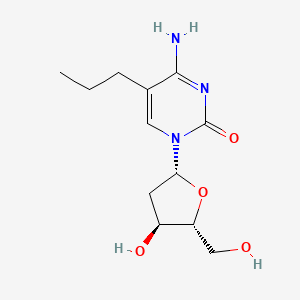
![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)
